molecular formula C12H17NO2 B8629979 N-[2-(4-Methoxyphenyl)propyl]acetamide CAS No. 114963-22-3

N-[2-(4-Methoxyphenyl)propyl]acetamide

Cat. No.: B8629979
CAS No.: 114963-22-3
M. Wt: 207.27 g/mol
InChI Key: LCXIAGKCOYANPX-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)propyl]acetamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. As a derivative of the phenylacetamide class, this compound shares a structural motif common in the investigation of novel bioactive molecules . The core structure, featuring a methoxyphenyl group linked to an acetamide chain, is frequently explored for its potential interactions with biological systems. In research settings, such compounds are often utilized as key intermediates or building blocks in the synthesis and development of potential pharmacologically active agents . The process of modern drug discovery heavily relies on the use of chemically diverse compounds like this one for activities such as virtual screening, structure-based drug design, and the establishment of structure-activity relationships (SAR) . Researchers employ a variety of analytical techniques, including NMR, LC/MS, and FTIR, to confirm the structural identity and purity of such compounds, ensuring the integrity of experimental data . This product is intended for research purposes only by trained professionals in a controlled laboratory environment. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

114963-22-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)propyl]acetamide

InChI

InChI=1S/C12H17NO2/c1-9(8-13-10(2)14)11-4-6-12(15-3)7-5-11/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

LCXIAGKCOYANPX-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C)C1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
N-[2-(4-Methoxyphenyl)propyl]acetamide 4-Methoxyphenyl, propyl linker, acetamide ~221.3 (estimated) Balances lipophilicity (methoxy group) and solubility (amide) -
2-(4-Methoxyphenyl)-acetamide 4-Methoxyphenyl, no alkyl linker ~165.2 Simpler structure; lacks propyl chain, potentially reducing membrane permeability [7]
N-[2-(N-(4-Methoxyphenyl)anilino)ethyl]acetamide 4-Methoxyphenyl, anilino-ethyl linker ~298.3 Extended conjugation may enhance receptor binding (e.g., melatonin receptor inhibition, Ki = 27.54) [13]
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 4-Fluorophenyl, cyclohexyl group 334.2 Fluorine substituent increases electronegativity; cyclohexyl enhances lipophilicity [3]
N-[2-(2-Methoxy-4-propylphenoxy)ethyl]acetamide Phenoxy-ethyl linker, propylphenoxy 251.3 Phenoxy group may improve metabolic stability but reduce CNS penetration [8]

Preparation Methods

Hydrogenation of Nitriles

The hydrogenation of 2-cyano-1-oxaspirononane serves as a critical initial step in synthesizing N-[2-(4-methoxyphenyl)propyl]acetamide. Under hydrogen gas (50 psi) and a palladium-based catalyst, this nitrile undergoes selective reduction to form 1-cyanomethylcyclohexanol. Discontinuing hydrogenation after one mole equivalent uptake prevents over-reduction, ensuring intermediate stability. Reaction conditions typically involve acetic acid as the solvent at 80–190°C, with yields reaching 84% after distillation.

Rhodium Catalyst System

Secondary hydrogenation employs rhodium catalysts suspended in acidic solvents to convert 1-cyanomethylcyclohexanol into 1-(2-aminoethyl)cyclohexanol. This step requires precise control of pH and temperature to avoid side reactions. The use of rhodium enhances selectivity, minimizing byproducts such as cyclohexane derivatives. Post-reaction purification involves basification with NaOH and extraction with dichloromethane, yielding a yellow oil that is further processed.

Coupling Reactions Using EDCI.HCl and DMAP

Reaction Mechanism

A patent by CN103664681A outlines a coupling strategy utilizing 3,4-dimethoxy-1-glycyl benzene hydrobromate and 3,4,5-trimethoxy phenylacetate. EDCI.HCl activates the carboxyl group, facilitating amide bond formation with the amine precursor. DMAP acts as a nucleophilic catalyst, accelerating the reaction at 0°C under nitrogen. After 24 hours at room temperature, the crude product is washed with hydrochloric acid and sodium bicarbonate, achieving a 76% yield after recrystallization.

Optimization of Conditions

Key parameters include:

  • Solvent Choice : Anhydrous dichloromethane prevents hydrolysis of EDCI.HCl.

  • Stoichiometry : A 10% excess of EDCI.HCl ensures complete activation.

  • Purification : Recrystallization with dichloromethane-ethyl acetate mixtures enhances purity to >95%.

Stepwise Synthesis via Chloroacetamide Intermediates

Formation of Chalcone Derivatives

PMC7869538 details a pathway starting with 4-hydroxybenzaldehyde and acetophenone, forming (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. This chalcone derivative reacts with N-(4-methoxyphenyl)-2-chloroacetamide in acetone under reflux, facilitated by potassium carbonate. The nucleophilic substitution at the chloroacetamide’s α-position proceeds with 61% yield, producing colorless crystals after ethanol recrystallization.

Nucleophilic Substitution

Reaction conditions critical for success include:

  • Base : K2CO3 maintains alkaline conditions, promoting deprotonation of the chalcone’s hydroxyl group.

  • Temperature : Refluxing acetone (56°C) ensures sufficient energy for substitution without degrading reactants.

Dehydration and Purification Techniques

Azoetropic Dehydration

The mixture of N-[2-(1-hydroxy-1-cyclohexyl)ethyl]-4-methoxybenzeneacetamide (IV) and N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide (V) undergoes dehydration using dimethylsulfoxide (DMSO). Heating under reflux with azeotropic water removal shifts the equilibrium toward the desired product (V), achieving 85–90% yield. Alternative dehydrating agents like H2SO4 or H3PO4 are less effective, often leading to side reactions.

Recrystallization Methods

Final purification employs solvent systems such as dichloromethane-ethyl acetate (1:3 v/v) to isolate crystalline products. Spectral data (1H-NMR: δ 3.01 ppm for methylene protons; IR: 1680 cm⁻¹ for C=O) confirm structural fidelity.

Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentYield (%)Purity (%)Scalability
Catalytic HydrogenationRh/Pd8490Industrial
EDCI.HCl CouplingEDCI.HCl, DMAP7695Lab-scale
Chloroacetamide RouteK2CO36198Pilot-scale

Catalytic hydrogenation offers superior scalability for industrial applications, while EDCI.HCl coupling provides higher purity for research settings. The chloroacetamide method, though lower-yielding, is advantageous for introducing structural diversity.

Characterization and Analytical Techniques

Spectroscopic Confirmation

  • 1H-NMR : Resonances at δ 2.70 ppm (exchangeable NH) and δ 3.01 ppm (methylene CH2) align with the acetamide backbone.

  • IR Spectroscopy : Strong absorptions at 1656–1680 cm⁻¹ confirm C=O groups in both acetamide and ketone moieties.

  • X-Ray Diffraction : Single-crystal analysis reveals dihedral angles between aromatic rings of 14.9–45.8°, influencing molecular packing.

Mass Spectrometry

High-resolution MS (HR-MS) identifies the molecular ion peak at m/z 297.1729 (C19H23NO2), consistent with the theoretical mass .

Q & A

Q. What are the standard synthetic routes for N-[2-(4-Methoxyphenyl)propyl]acetamide, and how is structural integrity confirmed?

The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Condensation of 4-methoxyphenylpropylamine with acetic anhydride or acetyl chloride under reflux conditions in aprotic solvents (e.g., dichloromethane) .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Structural confirmation employs 1H/13C NMR (e.g., δ 2.0 ppm for acetamide methyl, δ 3.8 ppm for methoxy group) and IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) . Purity is validated by HPLC (C18 column, UV detection at 254 nm) .

Q. What methodologies are used to evaluate the cytotoxicity of this compound?

Cytotoxicity is assessed using the MTT assay on human cancer cell lines (e.g., HCT-116, MCF-7, PC-3):

  • Cells are treated with serial dilutions (1–100 µM) for 48–72 hours.
  • Formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm . IC50 values are calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. How are spectral data contradictions resolved during structural characterization?

Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) are addressed by:

  • 2D NMR (COSY, HSQC) to confirm connectivity .
  • Computational modeling (DFT calculations) to predict spectral patterns and compare with experimental data .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives with bulky substituents?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Catalysis : Employ Pd(OAc)₂ or CuI for coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .

Q. What strategies mitigate batch-to-batch variability in anti-cancer activity data?

Variability arises from impurities or inconsistent stereochemistry. Solutions include:

  • Chiral HPLC to isolate enantiomers .
  • Stability studies (pH, temperature) to identify degradation products .
  • Dose-response standardization : Pre-treat cell lines with uniform seeding density and serum-free conditions .

Q. How can the mechanism of action of this compound be elucidated?

Proposed approaches:

  • Kinase inhibition profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR) using ATP-Glo assays .
  • Apoptosis assays : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
  • Molecular docking : Simulate binding to tubulin or DNA topoisomerase II using AutoDock Vina .

Q. What structural modifications enhance selectivity against specific cancer cell lines?

  • Substituent effects : Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to improve potency in HT-29 colon cancer .
  • Hybridization : Conjugate with thiophene or pyrazoline rings to target multidrug-resistant lines (e.g., NCI/ADR-RES) .

Methodological and Safety Considerations

Q. What precautions are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How are conflicting bioactivity results validated across laboratories?

  • Inter-lab validation : Share standardized protocols (e.g., ATCC cell culture guidelines) .
  • Positive controls : Include doxorubicin or cisplatin in cytotoxicity assays .
  • Blinded analysis : Third-party validation of IC50 calculations .

Q. What alternative assays complement MTT for cytotoxicity profiling?

  • Clonogenic assay : Measures long-term cell proliferation post-treatment .
  • ATP luminescence : Quantifies viable cells via intracellular ATP levels (e.g., CellTiter-Glo) .
  • Live/dead staining : Calcein-AM (green, live) and ethidium homodimer-1 (red, dead) .

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